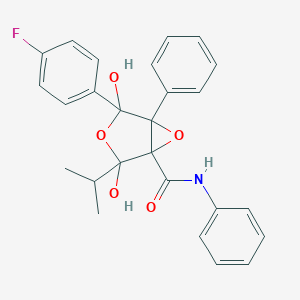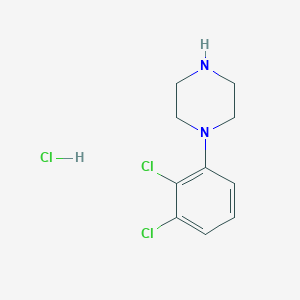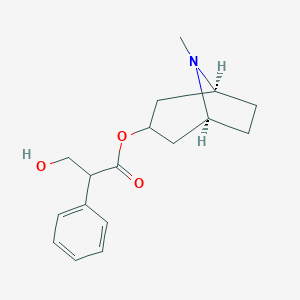
4-(2,2-Diclorociclopropil)fenol
Descripción general
Descripción
4-(2,2-Dichlorocyclopropyl)phenol is a synthetic compound known for its antibacterial and antifungal properties. It has been widely used in various consumer products, including soaps, toothpaste, and cosmetics. The compound’s molecular formula is C₉H₈Cl₂O, and it has a molecular weight of 203.07 g/mol .
Aplicaciones Científicas De Investigación
4-(2,2-Dichlorocyclopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic uses due to its antimicrobial activity.
Industry: Used in the manufacturing of consumer products such as soaps, toothpaste, and cosmetics
Mecanismo De Acción
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, disrupting their function .
Mode of Action
Phenolic compounds typically exert their effects by interacting with cellular proteins, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds are known to interfere with various cellular processes, including enzyme activity and membrane function .
Result of Action
Phenolic compounds can cause a variety of effects at the cellular level, including disruption of membrane integrity, inhibition of enzyme activity, and interference with cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dichlorocyclopropyl)phenol typically involves the reaction of phenol with 2,2-dichlorocyclopropane under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with 2,2-dichlorocyclopropane in the presence of a base such as sodium hydroxide in dimethyl sulfoxide .
Industrial Production Methods: Industrial production of 4-(2,2-Dichlorocyclopropyl)phenol often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2-Dichlorocyclopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopropyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Sodium hydroxide in dimethyl sulfoxide is a common reagent for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Cyclopropyl derivatives.
Substitution: Aryloxy derivatives and substituted cyclopropanes.
Comparación Con Compuestos Similares
Triclosan: Another widely used antimicrobial agent with a similar structure.
2,4-Dichlorophenol: Shares the dichlorophenol moiety but lacks the cyclopropyl group.
Chloroxylenol: An antimicrobial compound with a different substitution pattern on the phenol ring
Uniqueness: 4-(2,2-Dichlorocyclopropyl)phenol is unique due to its cyclopropyl group, which enhances its antimicrobial activity compared to other similar compounds. This structural feature allows it to interact more effectively with microbial cell membranes, leading to higher efficacy .
Propiedades
IUPAC Name |
4-(2,2-dichlorocyclopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIUDLMOJNKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557649 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52179-26-7 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(2,2-Dichlorocyclopropyl)phenol be found in the body after taking ciprofibrate?
A1: Based on the research conducted on the metabolism of ciprofibrate, 4-(2,2-Dichlorocyclopropyl)phenol was not detected in the urine of volunteers after they were administered ciprofibrate. [] The study suggests that this compound is not formed through enzymatic cleavage of ciprofibrate in the body. Instead, it's likely an artifact produced during analysis under specific conditions.
Q2: How is 4-(2,2-Dichlorocyclopropyl)phenol artificially produced?
A2: Research indicates that 4-(2,2-Dichlorocyclopropyl)phenol can be generated artificially as an artifact during analysis. This can occur when the analysis involves strong acids or high temperatures, leading to the formation of this compound through processes like acid hydrolysis or thermolysis. []
Q3: Are there alternative methods to synthesize 4-(2,2-Dichlorocyclopropyl)phenol?
A3: Yes, research highlights the successful synthesis of 4-(2,2-Dichlorocyclopropyl)phenol using phase-transfer catalysis. [] This method offers a potentially more controlled and efficient approach compared to the conditions that lead to its formation as an artifact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate](/img/structure/B194442.png)




